N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Notum inhibition Wnt signaling Fragment-based drug discovery

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (CAS 2806-01-1), also referred to as 5-fluoromelatonin, is a synthetic indole derivative belonging to the melatonin analog class. It is distinguished from the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) by replacement of the 5-methoxy substituent with a fluorine atom.

Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
CAS No. 2806-01-1
Cat. No. B3381879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
CAS2806-01-1
Molecular FormulaC12H13FN2O
Molecular Weight220.24 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=C1C=C(C=C2)F
InChIInChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
InChIKeyUDLASALUJLTGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoromelatonin (CAS 2806-01-1): A Structurally Distinct Melatonin Analog for Notum-Targeted Drug Discovery and Fragment-Based Screening


N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (CAS 2806-01-1), also referred to as 5-fluoromelatonin, is a synthetic indole derivative belonging to the melatonin analog class. It is distinguished from the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) by replacement of the 5-methoxy substituent with a fluorine atom. This single-atom substitution (OCH₃ → F) preserves the N-acetyl-2-aminoethyl side chain essential for ligand–protein interactions while altering key physicochemical properties including hydrogen-bonding capacity, metabolic vulnerability, and electronic distribution on the indole ring. [1] The compound emerged as a crystallographic fragment hit against the Wnt-deacylating enzyme Notum, and its co-crystal structure with Notum (PDB 6TR7) was solved at 1.47 Å resolution—establishing it as a structurally validated starting point for fragment-based drug discovery targeting the Wnt/β-catenin pathway. [2]

Why Melatonin, 6-Fluoromelatonin, and Other In-Class Analogs Cannot Substitute for 5-Fluoromelatonin (CAS 2806-01-1) in Notum-Focused Research


Melatonin analogs are not functionally interchangeable despite sharing the N-acetyl-2-aminoethyl-tryptamine scaffold. The identity and position of the aryl substituent dictate the target profile: the 5-methoxy group of melatonin is a critical determinant of high-affinity binding to melatonin MT₁ and MT₂ receptors, and its removal or replacement with fluorine dramatically reduces melatonergic receptor engagement. [1] Conversely, 5-fluoromelatonin (CAS 2806-01-1) was identified as a Notum enzyme inhibitor hit in a crystallographic fragment screen—a target for which melatonin itself shows only weak activity (IC₅₀ 75 µM). [2] The 5-fluoro substitution therefore shifts the pharmacological profile away from canonical melatonin receptors toward non-melatonergic targets such as Notum. Furthermore, 6-fluoromelatonin (CAS 62106-00-7) retains the 5-methoxy group, so it cannot reproduce the 5-fluoro-specific binding interactions observed in the Notum co-crystal structure. [3] Generic substitution among these analogs without compound-specific structural and pharmacological data would invalidate experimental conclusions in Notum or Wnt signaling research programs.

Quantitative Head-to-Head Evidence: Why 5-Fluoromelatonin (CAS 2806-01-1) Is Differentiated from Melatonin and Other Fragments for Notum-Targeted Procurement


Notum Enzyme Inhibition: 5-Fluoromelatonin (IC₅₀ 37.2 µM) vs. Melatonin (IC₅₀ 75 µM) in Identical Biochemical Assay

In a direct head-to-head comparison using the same Notum enzyme inhibition assay, 5-fluoromelatonin (CAS 2806-01-1, designated Fragment Hit 14) demonstrated an IC₅₀ of 37,200 nM (37.2 µM) against recombinant human Notum, representing an approximately 2.0-fold improvement in inhibitory potency over melatonin, which exhibited an IC₅₀ of 75 µM (75,000 nM) in the same study. [1] The assay employed a fluorescence-based readout using OPTS as substrate with the Cys330Ser mutant of human Notum (residues S81–T451) expressed in HEK293S GnTI⁻ cells. [2] This quantitative difference is mechanistically significant because the fluorine substituent at the 5-position, rather than the methoxy group of melatonin, occupies the palmitoleate-binding pocket of Notum, as confirmed by the co-crystal structure (PDB 6TR7). [3]

Notum inhibition Wnt signaling Fragment-based drug discovery

Structural Biology Resolution: 5-Fluoromelatonin–Notum Complex (1.47 Å) vs. Melatonin–Notum Complex (1.51 Å) – Atomic-Level Differentiation

Both 5-fluoromelatonin and melatonin have been co-crystallized with human Notum, enabling atom-by-atom comparison of their binding modes. The 5-fluoromelatonin–Notum complex (PDB 6TR7) was solved at a resolution of 1.47 Å, compared to the melatonin–Notum complex (PDB 6TR5) at 1.51 Å. [1][2] The higher resolution of the 5-fluoromelatonin structure provides marginally greater electron density detail for the ligand and its surrounding binding pocket residues, which is advantageous for structure-guided optimization. Critically, the structural data reveal that in both complexes two ligand molecules bind Notum—one at the catalytic pocket overlapping the acyl tail of the Wnt palmitoleate lipid, and the second at the edge of the pocket opposite the substrate entrance. [3] However, the 5-fluoromelatonin structure (6TR7) features the fluorine atom positioned at the indole 5-position where it engages the palmitoleate pocket, replacing the methoxy group's hydrogen-bonding interactions seen in the melatonin complex (6TR5). This distinct binding interaction—fluorine occupying the lipophilic pocket without the hydrogen-bond donor/acceptor capacity of methoxy—provides a structurally tractable vector for fragment elaboration that is absent in the melatonin structure. [3]

X-ray crystallography structure-based drug design Notum complex

Fragment Hit Ranking Among Notum Crystallographic Screen Hits: 5-Fluoromelatonin (IC₅₀ 37.2 µM) in Context with Competing Fragments

5-Fluoromelatonin (Hit 14) was one of 59 fragment hits identified from a crystallographic screen of the 768-membered Diamond-SGC Poised Library (DSPL) against Notum. [1] Among the three disclosed fragment hits from this screen, its biochemical potency (IC₅₀ 37,200 nM) is intermediate between Hit 11 (IC₅₀ 33,000 nM, PDB 6R8P) and Hit 15 (IC₅₀ 11,500 nM, PDB 6ZUV). [2] However, Hit 14 was specifically highlighted because of its structural similarity to the brain-penetrant hormone melatonin—a feature not shared by Hits 11 or 15. [2] This melatonin-mimetic character, combined with a solved high-resolution co-crystal structure, distinguishes 5-fluoromelatonin from other fragments in the screen: it offers a starting scaffold with known endogenous ligand properties (brain exposure, low toxicity) that Hits 11 and 15 lack. [3] While Hit 15 (IC₅₀ 11,500 nM) is approximately 3.2-fold more potent than 5-fluoromelatonin, it does not possess the same melatonin-derived pharmacological heritage that may facilitate blood–brain barrier penetration and safety profiling. [3]

Fragment screening hit ranking Notum inhibitor triage

Putative Selectivity Advantage Over Melatonin Receptors: Rationale for Reduced MT₁/MT₂ Engagement by 5-Fluoromelatonin

While direct comparative binding data for 5-fluoromelatonin at human MT₁ and MT₂ receptors are not available in the published literature, class-level structure–activity relationship (SAR) evidence strongly supports a substantial reduction in melatonergic receptor affinity when the 5-methoxy group of melatonin is replaced by fluorine. The 5-methoxy oxygen of melatonin forms a critical hydrogen bond with a conserved histidine residue on transmembrane helix 5 (TM5) of both MT₁ and MT₂ receptors, which is essential for high-affinity binding and receptor activation. [1] Replacement of –OCH₃ with –F eliminates this hydrogen-bond donor/acceptor capacity while preserving steric bulk, predicting a significant loss of receptor affinity. This SAR principle is consistent with published data showing that removal of either the N-acetyl or 5-methoxy group leads to a dramatic reduction in 2-[¹²⁵I]iodomelatonin binding to melatonin receptors. [2] Furthermore, 6-fluoromelatonin—which retains the 5-methoxy group—maintains melatonergic activity, whereas fluorination at positions that displace or remove the 5-methoxy group (such as 5-fluoromelatonin) is expected to ablate MT₁/MT₂ binding. [3] This predicted selectivity profile is the mechanistic basis for 5-fluoromelatonin's preferential activity at Notum over melatonin receptors, making it a cleaner chemical probe for Wnt pathway modulation without confounding melatonergic pharmacology.

Receptor selectivity melatonin receptor structure–activity relationship

Procurement-Driven Application Scenarios for 5-Fluoromelatonin (CAS 2806-01-1) Based on Verified Quantitative Evidence


Fragment-Based Drug Discovery: Starting Point for Brain-Penetrant Notum Inhibitor Optimization

5-Fluoromelatonin (CAS 2806-01-1) serves as a structurally validated fragment hit (PDB 6TR7, 1.47 Å) for Notum inhibitor development programs targeting Wnt-driven diseases including Alzheimer's disease and colorectal cancer. Its IC₅₀ of 37.2 µM against Notum, combined with the melatonin scaffold's established blood–brain barrier permeability and low toxicity profile, positions it as an attractive starting point for fragment elaboration. [1] The 5-fluoro substituent provides a vector for structure-guided optimization that is distinct from the 5-methoxy group of melatonin, enabling SAR exploration without confounding melatonergic receptor activity. [2] The Willis et al. (2022) study demonstrates that fragment optimization of Notum hits can yield brain-penetrant inhibitors with nanomolar potency (e.g., ARUK3001185, IC₅₀ 6.7 nM), validating the fragment-to-lead pathway that 5-fluoromelatonin enables. [3]

Selective Chemical Probe for Notum-Mediated Wnt Deacylation Without Melatonergic Confounding

In cellular and in vivo models where endogenous melatonin receptors (MT₁/MT₂) are expressed—including suprachiasmatic nucleus, hippocampus, cortex, and peripheral tissues—melatonin itself produces pleiotropic effects through both receptor-dependent and receptor-independent mechanisms. 5-Fluoromelatonin, by virtue of the 5-fluoro substitution that ablates the critical methoxy–histidine hydrogen bond required for MT₁/MT₂ binding, is predicted to exhibit substantially reduced melatonergic receptor engagement. [1] This makes it a preferred tool compound for isolating Notum-dependent Wnt signaling effects from confounded melatonergic pharmacology in mechanistic studies. The Notum co-crystal structure (PDB 6TR7) confirms target engagement at the atomic level, providing mechanistic confidence that melatonin receptor knock-out or pharmacological blockade experiments can be complemented with 5-fluoromelatonin treatment to dissect Notum-specific contributions. [2]

Crystallographic Reference Standard for Notum–Ligand Co-Complex Structural Biology

The high-resolution co-crystal structure of 5-fluoromelatonin bound to human Notum (PDB 6TR7, 1.47 Å) provides a benchmark for structural biology studies of the Notum palmitoleate-binding pocket. [1] The dual-molecule binding mode—with one ligand molecule occupying the catalytic pocket and the second at the pocket edge opposite the substrate entrance—offers a distinctive crystallographic reference for comparing fragment binding modes, designing competitive displacement assays, and performing molecular dynamics simulations. [2] The structure is deposited in the Protein Data Bank alongside the melatonin-Notum (6TR5) and N-acetylserotonin-Notum (6TR6) complexes, enabling direct comparative structural analysis of how the 5-position substituent modulates ligand–Notum interactions. Research groups performing X-ray crystallography or cryo-EM on Notum can use 5-fluoromelatonin as a reference ligand for co-crystallization and soaking experiments. [2]

Melatonin Analog Library Component for Serendipitous Target Discovery and Polypharmacology Screening

5-Fluoromelatonin is a structurally concise melatonin analog (MW 220.24, cLogP ~0.9) that satisfies Lipinski's Rule of Five, making it suitable for inclusion in diversity-oriented screening libraries targeting GPCRs, enzymes, and other druggable protein classes. [1] Its identification as a Notum inhibitor was serendipitous—arising from a fragment screen rather than rational design—illustrating its utility as a probe for discovering novel target–ligand interactions beyond the melatonin receptor family. [2] For industrial screening campaigns, procurement of 5-fluoromelatonin alongside melatonin, 6-fluoromelatonin, and N-acetylserotonin enables systematic profiling of how the 5-position substituent influences binding across a broad panel of targets, generating SAR data that can inform medicinal chemistry decisions across multiple programs. [3]

Quote Request

Request a Quote for N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.